Cas no 1017779-65-5 (1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine)
1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine
- 6-Chloro-2-fluoro-3-methoxybenzylamine
- Benzenemethanamine, 6-chloro-2-fluoro-3-methoxy-
- (6-chloro-2-fluoro-3-methoxyphenyl)methanamine
- JS-4783
- 1017779-65-5
- SCHEMBL14036809
- HRDZQFHRDGSFBB-UHFFFAOYSA-N
- AKOS006281611
- MFCD09832379
- CS-0439802
-
- MDL: MFCD09832379
- Inchi: 1S/C8H9ClFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,4,11H2,1H3
- InChI Key: HRDZQFHRDGSFBB-UHFFFAOYSA-N
- SMILES: C1(CN)=C(Cl)C=CC(OC)=C1F
Computed Properties
- Exact Mass: 189.0356698g/mol
- Monoisotopic Mass: 189.0356698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 35.2Ų
1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC302899-1g |
6-Chloro-2-fluoro-3-methoxybenzylamine |
1017779-65-5 | 97% | 1g |
£107.00 | 2025-02-21 | |
| Apollo Scientific | PC302899-5g |
6-Chloro-2-fluoro-3-methoxybenzylamine |
1017779-65-5 | 97% | 5g |
£328.00 | 2025-02-21 | |
| Apollo Scientific | PC302899-10g |
6-Chloro-2-fluoro-3-methoxybenzylamine |
1017779-65-5 | 97% | 10g |
£612.00 | 2025-02-21 | |
| abcr | AB264260-5 g |
6-Chloro-2-fluoro-3-methoxybenzylamine; 97% |
1017779-65-5 | 5g |
€314.10 | 2023-04-27 | ||
| abcr | AB264260-10 g |
6-Chloro-2-fluoro-3-methoxybenzylamine; 97% |
1017779-65-5 | 10g |
€550.90 | 2023-04-27 | ||
| Enamine | BBV-38270736-1.0g |
1-(6-chloro-2-fluoro-3-methoxyphenyl)methanamine |
1017779-65-5 | 95% | 1.0g |
$821.0 | 2023-01-23 | |
| Enamine | BBV-38270736-2.5g |
1-(6-chloro-2-fluoro-3-methoxyphenyl)methanamine |
1017779-65-5 | 95% | 2.5g |
$1701.0 | 2023-10-29 | |
| Enamine | BBV-38270736-5.0g |
1-(6-chloro-2-fluoro-3-methoxyphenyl)methanamine |
1017779-65-5 | 95% | 5.0g |
$2154.0 | 2023-01-23 | |
| Enamine | BBV-38270736-10.0g |
1-(6-chloro-2-fluoro-3-methoxyphenyl)methanamine |
1017779-65-5 | 95% | 10.0g |
$2708.0 | 2023-01-23 | |
| Chemenu | CM315941-10g |
(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine |
1017779-65-5 | 95% | 10g |
$409 | 2022-11-28 |
1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine Suppliers
1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine
Introduction to 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine (CAS No. 1017779-65-5)
1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine (CAS No. 1017779-65-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chloro, fluoro, and methoxy substituents, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The chemical structure of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine is defined by a benzene ring substituted with a chlorine atom at the 6-position, a fluorine atom at the 2-position, and a methoxy group at the 3-position. The presence of these functional groups imparts distinct physical and chemical properties to the molecule, influencing its reactivity and biological behavior. The amine group attached to the methyl carbon further enhances its potential for forming hydrogen bonds and participating in various chemical reactions.
In recent years, the study of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine has been driven by its promising pharmacological properties. Research has shown that this compound exhibits significant activity against various targets, including enzymes, receptors, and ion channels. For instance, studies have demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways, making it a potential lead compound for the development of new drugs targeting metabolic disorders.
Moreover, the compound's ability to modulate receptor activity has been explored in several preclinical studies. One notable application is its use as a ligand for G protein-coupled receptors (GPCRs), which are key targets in drug discovery due to their involvement in numerous physiological processes. The interaction of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine with GPCRs has been shown to modulate signaling pathways associated with pain perception, inflammation, and neurodegenerative diseases.
The synthesis of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the substitution of halogenated benzene derivatives followed by nucleophilic addition reactions. Advances in synthetic methodologies have led to more efficient and scalable production processes, facilitating its use in both research and industrial settings.
In addition to its therapeutic potential, 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine has been investigated for its role in chemical biology studies. Its unique structure makes it an excellent probe for investigating protein-ligand interactions and understanding the mechanisms underlying various biological processes. Researchers have utilized this compound to study enzyme kinetics, receptor binding affinities, and signal transduction pathways, providing valuable insights into the molecular basis of disease.
The safety profile of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine is an important consideration in its development as a pharmaceutical agent. Preclinical toxicity studies have shown that it exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical evaluation. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.
In conclusion, 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine (CAS No. 1017779-65-5) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for drug discovery efforts aimed at addressing unmet medical needs. Continued research into this compound's properties and potential therapeutic uses will likely yield valuable insights and contribute to the development of novel treatments for various diseases.
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